molecular formula C25H15N3O B273707 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one

1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one

Cat. No. B273707
M. Wt: 373.4 g/mol
InChI Key: SKXBASPXCYOEDH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one, also known as APP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. APP is a fluorescent probe that can be used to label and visualize proteins in living cells, making it a valuable tool for studying cellular processes and protein interactions. In

Mechanism of Action

The mechanism of action of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one involves the covalent binding of the azide group to the protein of interest. This covalent bond is formed through a copper-catalyzed azide-alkyne cycloaddition reaction, also known as click chemistry. The pyrene group of this compound provides the fluorescent signal that allows the labeled protein to be visualized and tracked in living cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of the proteins it labels. It does not interfere with protein function or stability, and it does not affect cellular viability or morphology. However, it is important to note that the labeling efficiency of this compound can vary depending on the protein of interest and the experimental conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one for labeling proteins is its high specificity and selectivity. It can label proteins with high efficiency and minimal background labeling. Additionally, this compound is compatible with a wide range of experimental conditions, including live-cell imaging and high-throughput screening.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the labeling efficiency of this compound can be affected by the size and shape of the protein of interest, as well as the location of the labeling site. Additionally, the click chemistry reaction used to label proteins with this compound can be sensitive to certain experimental conditions, such as pH and temperature.

Future Directions

There are many future directions for research involving 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one. One area of research is the development of new and improved labeling strategies using this compound, such as the use of different click chemistry reactions or the incorporation of other fluorophores. Another area of research is the application of this compound in new areas of scientific research, such as neuroscience or cancer biology. Additionally, the use of this compound in combination with other labeling techniques, such as genetic labeling or antibody labeling, could provide new insights into protein function and localization.

Synthesis Methods

The synthesis of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one involves a multistep process that starts with the preparation of 1-pyrenylacetic acid. This is followed by the reaction of 1-pyrenylacetic acid with thionyl chloride to form 1-pyrenylacetyl chloride. The next step involves the reaction of 1-pyrenylacetyl chloride with 4-azidophenol to form the intermediate product, 1-(4-azidophenyl)-3-(1-pyrenyl)-2-propen-1-ol. This intermediate is then oxidized to form the final product, this compound.

Scientific Research Applications

1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one has a wide range of applications in scientific research, particularly in the field of cell biology. It can be used to label and visualize proteins in living cells, allowing researchers to study protein localization, dynamics, and interactions. This compound has also been used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. Additionally, this compound can be used to study protein turnover and degradation, as well as protein trafficking and transport.

properties

Molecular Formula

C25H15N3O

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-1-(4-azidophenyl)-3-pyren-1-ylprop-2-en-1-one

InChI

InChI=1S/C25H15N3O/c26-28-27-21-12-8-17(9-13-21)23(29)15-11-16-4-5-20-7-6-18-2-1-3-19-10-14-22(16)25(20)24(18)19/h1-15H/b15-11+

InChI Key

SKXBASPXCYOEDH-RVDMUPIBSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=C/C(=O)C5=CC=C(C=C5)N=[N+]=[N-]

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC(=O)C5=CC=C(C=C5)N=[N+]=[N-]

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC(=O)C5=CC=C(C=C5)N=[N+]=[N-]

Origin of Product

United States

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